Pyridine-2-carboximidohydrazide

Beschreibung

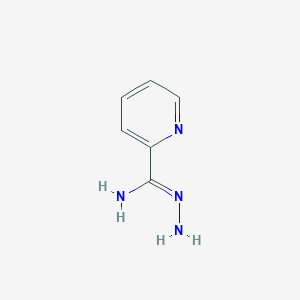

Structure

3D Structure

Eigenschaften

IUPAC Name |

N'-aminopyridine-2-carboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N4/c7-6(10-8)5-3-1-2-4-9-5/h1-4H,8H2,(H2,7,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKTIHEQAQFSEAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C(=NN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=NC(=C1)/C(=N/N)/N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8061397 | |

| Record name | 2-Pyridinecarboximidic acid, hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8061397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1005-02-3 | |

| Record name | 2-Pyridinecarboximidic acid, hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1005-02-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Pyridinecarboximidic acid, hydrazide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Pyridinecarboximidic acid, hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8061397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyridine-2-carboximidohydrazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.483 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Pyridine-2-carboximidohydrazide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of pyridine-2-carboximidohydrazide, a molecule of interest in medicinal chemistry and drug development. This document details the primary synthetic route, experimental protocols, and in-depth characterization data, including spectroscopic and physical properties.

Introduction

This compound, also known as picolinimidohydrazide, is a heterocyclic compound featuring a pyridine ring linked to a carboximidohydrazide functional group. This structural motif is of significant interest to researchers due to its potential as a scaffold in the design of novel therapeutic agents. The presence of multiple nitrogen atoms and the ability to participate in hydrogen bonding and metal coordination make it a versatile building block for creating complex molecular architectures with diverse biological activities. This guide serves as a practical resource for the laboratory synthesis and detailed characterization of this compound.

Synthesis of this compound

The most direct and commonly employed method for the synthesis of this compound is the nucleophilic addition of hydrazine to 2-cyanopyridine. This reaction proceeds via the attack of the hydrazine nucleophile on the electrophilic carbon of the nitrile group.

Synthesis Pathway

The synthesis pathway can be visualized as a single-step reaction where 2-cyanopyridine reacts with hydrazine hydrate to yield the desired product.

Caption: Synthesis of this compound from 2-Cyanopyridine.

Experimental Protocol

Materials:

-

2-Cyanopyridine

-

Hydrazine hydrate (85% or anhydrous)

-

Ethanol (or other suitable solvent)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-cyanopyridine in a suitable solvent such as ethanol.

-

To this solution, add an equimolar amount of hydrazine hydrate dropwise at room temperature.

-

The reaction mixture is then heated to reflux and maintained at this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The resulting crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol or an ethanol/water mixture) to yield pure this compound.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following sections detail the expected physical and spectral properties.

Physical Properties

| Property | Value |

| Molecular Formula | C₆H₈N₄ |

| Molecular Weight | 136.15 g/mol |

| Appearance | White to off-white solid |

| CAS Number | 1005-02-3 |

Spectroscopic Data

The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C=N, and C-N functional groups, as well as the vibrations of the pyridine ring.

| Wavenumber (cm⁻¹) | Assignment |

| 3400 - 3200 | N-H stretching (hydrazide) |

| ~1650 | C=N stretching (imidate) |

| ~1600 - 1400 | Pyridine ring C=C and C=N stretching |

| ~1300 - 1000 | C-N stretching |

¹H NMR: The proton NMR spectrum will provide information about the chemical environment of the hydrogen atoms in the molecule. The aromatic protons of the pyridine ring will appear in the downfield region, while the protons of the hydrazide group will be observed as exchangeable signals.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.5 | d | 1H | H-6 (Pyridine) |

| ~7.8 - 7.2 | m | 3H | H-3, H-4, H-5 (Pyridine) |

| (variable) | br s | 2H | -NH₂ (Hydrazide) |

| (variable) | br s | 1H | =NH (Imidate) |

| (variable) | br s | 1H | -NH- (Hydrazide) |

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbon atoms of the pyridine ring and the imidohydrazide group.

| Chemical Shift (δ, ppm) | Assignment |

| ~155 | C=N (Imidohydrazide) |

| ~150 | C-2 (Pyridine) |

| ~149 | C-6 (Pyridine) |

| ~136 | C-4 (Pyridine) |

| ~124 | C-3 (Pyridine) |

| ~121 | C-5 (Pyridine) |

Mass spectrometry will confirm the molecular weight of the compound. The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 136, corresponding to the molecular formula C₆H₈N₄.

Experimental Workflow for Characterization

The following diagram illustrates the logical workflow for the comprehensive characterization of the synthesized this compound.

Caption: Workflow for the characterization of this compound.

Conclusion

This technical guide has outlined a reliable and straightforward method for the synthesis of this compound from readily available starting materials. The detailed characterization data and experimental protocols provided herein will be a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug discovery. The comprehensive spectroscopic and physical data will aid in the unambiguous identification and quality control of the synthesized compound, facilitating its use in further research and development activities.

An In-depth Technical Guide to Pyridine-2-carboximidohydrazide: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyridine-2-carboximidohydrazide, also known as N'-aminopyridine-2-carboximidamide, is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its unique structural features, including the pyridine ring and the imidohydrazide moiety, impart valuable properties for coordination chemistry and the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the chemical properties, molecular structure, and synthesis of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of its structural and synthetic workflows.

Chemical Properties and Structure

This compound is a solid at room temperature with the molecular formula C₆H₈N₄ and a molecular weight of 136.15 g/mol .[1] Its structure features a pyridine ring substituted at the 2-position with a carboximidohydrazide group. This functional group, a derivative of a carboxylic acid, is characterized by a carbon-nitrogen double bond and a hydrazine moiety.

Molecular Structure

The precise molecular geometry of this compound has been elucidated through single-crystal X-ray diffraction of its synonym, N′-aminopyridine-2-carboximidamide.[2][3][4] The non-hydrogen atoms of the molecule are nearly planar, indicating a high degree of conjugation.[2][3][4]

Table 1: Key Crystallographic Data for N′-aminopyridine-2-carboximidamide [1]

| Parameter | Value |

| Formula | C₆H₈N₄ |

| Molecular Weight | 136.15 g/mol |

| Crystal System | Monoclinic |

| Space Group | P 1 2₁ 1 |

| a (Å) | 5.6955 |

| b (Å) | 3.8408 |

| c (Å) | 14.592 |

| α (°) | 90 |

| β (°) | 91.631 |

| γ (°) | 90 |

| Z | 2 |

Table 2: Selected Bond Lengths for N′-aminopyridine-2-carboximidamide [3]

| Bond | Length (Å) |

| N-N | 1.424(5) |

| C-N (imidamide) | 1.289(5) |

| C-N (pyridine) | 1.341(5) |

| C-C (pyridine) | 1.378(6) - 1.389(6) |

Table 3: Selected Bond Angles for N′-aminopyridine-2-carboximidamide [3]

| Angle | Degree (°) |

| C-N-N | 115.5(2) |

| N-N-C | 110.57(19) |

| C-C-C (pyridine) | 118.6(4) - 120.5(4) |

| C-N-C (pyridine) | 117.8(3) |

Spectroscopic Data

Table 4: Spectroscopic Data for the Related Compound Pyridine-2-carboxylic acid hydrazide

| Technique | Key Features |

| ¹H NMR | Signals corresponding to the pyridine ring protons and the hydrazide protons. |

| ¹³C NMR | Resonances for the carbon atoms of the pyridine ring and the carbonyl carbon. |

| IR Spectroscopy | Characteristic absorption bands for N-H, C=O, and C=N stretching vibrations. |

| Mass Spectrometry | Molecular ion peak corresponding to its molecular weight. |

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process, starting from readily available precursors. A key intermediate in this synthesis is often a picolinimidate, which is then reacted with hydrazine.

Experimental Protocol: Synthesis of N′-aminopyridine-2-carboximidamide[4]

This protocol describes the synthesis of N′-aminopyridine-2-carboximidamide, a synonym of this compound.

Materials:

-

2-cyanopyridine

-

Sodium methoxide

-

Methanol

-

Hydrazine hydrate

-

Absolute ethanol

Procedure:

-

Preparation of the Imidate: A solution of 2-cyanopyridine in methanol is treated with a catalytic amount of sodium methoxide. The mixture is stirred at room temperature to facilitate the formation of the corresponding methyl picolinimidate.

-

Reaction with Hydrazine: To the solution containing the imidate, hydrazine hydrate is added. The reaction mixture is then refluxed for several hours.

-

Isolation and Purification: After the reaction is complete, the solvent is removed under reduced pressure. The resulting crude product is then purified by recrystallization from a suitable solvent, such as benzene, to yield yellow crystals of N′-aminopyridine-2-carboximidamide.[4]

Caption: Synthetic pathway for this compound.

Potential Applications and Biological Relevance

Derivatives of pyridine carboxamides and related structures have shown a wide range of biological activities, including antimicrobial and anticancer properties. The structural motifs present in this compound suggest its potential as a versatile ligand in coordination chemistry, capable of forming stable complexes with various metal ions. The ability of the pyridine nitrogen and the imidohydrazide group to act as donor atoms makes it a candidate for the development of metal-based drugs and catalysts.

While specific signaling pathways involving this compound are not yet fully elucidated, a general workflow for screening its potential biological activity can be proposed.

Caption: General workflow for biological activity screening.

Conclusion

This compound is a molecule with significant potential in various scientific fields. Its well-defined structure and the reactivity of its functional groups make it an attractive building block for the synthesis of more complex molecules and coordination compounds. Further investigation into its biological activities and the elucidation of its specific mechanisms of action are warranted to fully explore its therapeutic potential. This guide provides a foundational understanding of its core chemical properties and structure to aid researchers in these future endeavors.

References

- 1. Diversity Synthesis of Complex Pyridines Yields a Probe of a Neurotrophic Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing” - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PYRIDINE-2-CARBOXAMIDE(1452-77-3) 1H NMR [m.chemicalbook.com]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to Pyridine-2-carboximidohydrazide and its Analogue Pyridine-2-carbohydrazide

An Important Clarification on Chemical Identity: It is crucial to distinguish between two closely related but distinct chemical compounds that are sometimes referred to by similar names: Pyridine-2-carboximidohydrazide and Pyridine-2-carbohydrazide . This guide will address both, with a primary focus on the user-requested this compound, while also providing comprehensive data on the more extensively documented Pyridine-2-carbohydrazide for comparative purposes and to address potential naming confusion.

Part 1: this compound

This compound is a pyridine derivative containing a carboximidohydrazide functional group. It is also known by synonyms such as 2-Picolinamidrazone, 2-Pyridine amidrazone, and N'-aminopyridine-2-carboximidamide.

Identification

| Identifier | Value |

| CAS Number | 1005-02-3[1] |

| Molecular Formula | C₆H₈N₄[1] |

| IUPAC Name | N'-aminopyridine-2-carboximidamide[1] |

| Synonyms | 2-Pyridinecarboximidic acid, hydrazide; Pyridine-2-hydrazidine; 2-Pyridylamidrazone |

Chemical and Physical Properties

| Property | Value | Source |

| Molecular Weight | 136.15 g/mol | PubChem[1] |

| Exact Mass | 136.0749 g/mol | PubChem[1] |

| Topological Polar Surface Area | 77.3 Ų | PubChem[1] |

| Hydrogen Bond Donor Count | 3 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 4 | PubChem[1] |

| Rotatable Bond Count | 1 | PubChem[1] |

Biological Activity

Derivatives of 2-pyridylamidrazone have shown notable tuberculostatic activity. Specifically, certain compounds within this class have demonstrated efficacy against Mycobacterium gordonae and Mycobacterium tuberculosis. Some derivatives substituted with chloride or bromide have exhibited significantly higher activity against Mycobacterium kansasii than the commonly used drug, isoniazid.[2] The mechanism of action is suggested to be related to the inhibition of dihydrofolate reductase (DHFR).[2]

Experimental Protocols

A specific, detailed experimental protocol for the synthesis of this compound is not widely published. However, a general approach for the synthesis of amidrazones involves the reaction of a nitrile with hydrazine. A plausible synthetic route is outlined in the workflow diagram below.

Caption: Generalized synthetic workflow for this compound.

The following diagram illustrates a typical workflow for screening the antimicrobial activity of a compound like this compound.

Caption: Workflow for antimicrobial activity screening.

Part 2: Pyridine-2-carbohydrazide

Pyridine-2-carbohydrazide, also known as picolinic acid hydrazide, is a structural isomer of the well-known antituberculosis drug isoniazid. It is a common intermediate in the synthesis of various pharmaceuticals and other organic compounds.

Identification

| Identifier | Value |

| CAS Number | 1452-63-7[3][4] |

| Molecular Formula | C₆H₇N₃O[3] |

| IUPAC Name | pyridine-2-carbohydrazide[5] |

| Synonyms | 2-Picolinyl hydrazide, Picolinic acid hydrazide[3] |

Chemical and Physical Properties

| Property | Value | Source |

| Molecular Weight | 137.14 g/mol | Santa Cruz Biotechnology[3] |

| Melting Point | 95-100 °C | PrepChem.com[6] |

| Appearance | White to almost white powder/crystal | TCI EUROPE N.V. |

| Solubility | DMSO (Slightly), Methanol (Slightly) | ChemicalBook[7] |

Experimental Protocols

Synthesis of Pyridine-2-carbohydrazide from Ethyl Pyridine-2-carboxylate

This protocol is adapted from a procedure described by PrepChem.com.[6]

Materials:

-

Ethyl pyridine-2-carboxylate (ethyl picolinate)

-

Anhydrous hydrazine

-

Anhydrous ethanol

-

Anhydrous ether

Procedure:

-

To a stirred solution of 977.4 g of ethyl pyridine-2-carboxylate in 1750 mL of anhydrous ethanol, add 230 g (228 mL) of anhydrous hydrazine over a period of 10-15 minutes. Note that the reaction is exothermic.

-

The solution is then stirred and refluxed for 5 hours.

-

After reflux, the solution is stirred at room temperature overnight.

-

The resulting crystalline product is filtered off.

-

The collected solid is washed first with anhydrous ethanol and then with anhydrous ether.

-

The product is air-dried to yield pyridine-2-carboxylic acid hydrazide.

Caption: Experimental workflow for the synthesis of Pyridine-2-carbohydrazide.

Spectroscopic Data

A summary of available spectroscopic data for Pyridine-2-carbohydrazide is provided below.

| Data Type | Key Features / Notes | Source |

| ¹H NMR | Spectra are available for viewing. | ChemicalBook[8] |

| IR | Spectra are available for viewing. | ChemicalBook[9][10] |

| Mass Spec | m/z 138.0 (M+H)⁺ | ChemicalBook[11] |

| ¹³C NMR | Spectra are available for viewing. | ChemicalBook[8] |

References

- 1. 2-Pyridinecarboximidic acid, hydrazide | C6H8N4 | CID 5464234 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. A Review of the Biological Activity of Amidrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. Pyridine-2-carboxylic acid hydrazide [oakwoodchemical.com]

- 5. Picolinohydrazide | C6H7N3O | CID 255881 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. prepchem.com [prepchem.com]

- 7. 1452-63-7 CAS MSDS (PYRIDINE-2-CARBOXYLIC ACID HYDRAZIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. PYRIDINE-2-CARBOXYLIC ACID HYDRAZIDE(1452-63-7) 1H NMR spectrum [chemicalbook.com]

- 9. PYRIDINE-2-CARBOXYLIC ACID HYDRAZIDE(1452-63-7) IR Spectrum [m.chemicalbook.com]

- 10. PYRIDINE-2-CARBOXYLIC ACID HYDRAZIDE(1452-63-7) IR2 spectrum [chemicalbook.com]

- 11. PYRIDINE-2-CARBOXYLIC ACID HYDRAZIDE | 1452-63-7 [chemicalbook.com]

Pyridine-2-carboximidohydrazide IUPAC name and synonyms

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Pyridine-2-carboximidohydrazide, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details its chemical identity, physicochemical properties, synthesis protocols, and potential applications, presenting a valuable resource for professionals in drug discovery and chemical research.

Chemical Identity

-

IUPAC Name: N'-aminopyridine-2-carboximidamide[1]

-

Synonyms: 2-Pyridinecarboximidic acid, hydrazide; Pyridine-2-hydrazidine; 2-Pyridine amidrazone[1]

-

CAS Number: 1005-02-3

Physicochemical Properties

A summary of the known quantitative data for this compound is presented in the table below. The data is a combination of computed and experimentally determined values.

| Property | Value | Source |

| Molecular Formula | C₆H₈N₄ | PubChem |

| Molecular Weight | 136.16 g/mol | [1] |

| Crystal System | Monoclinic | [1] |

| Space Group | P2₁ | [1] |

| Unit Cell Dimensions | a = 5.6955 Å, b = 3.8408 Å, c = 14.592 Åα = 90°, β = 91.631°, γ = 90° | PubChem |

| Hydrogen Bond Donors | 3 | PubChem |

| Hydrogen Bond Acceptors | 4 | PubChem |

| Rotatable Bond Count | 1 | PubChem |

| Appearance | Solid (recrystallized from benzene) | [1] |

Synthesis Protocol

The synthesis of N'-aminopyridine-2-carboximidamide can be achieved through the reaction of 2-cyanopyridine with hydrazine. The following protocol is based on a reported method with some modifications[1].

Materials:

-

2-Cyanopyridine

-

95% Hydrazine

-

Absolute Ethanol

-

Benzene (for recrystallization)

Procedure:

-

In a suitable reaction vessel, a mixture of 2-cyanopyridine (0.05 mol), absolute ethanol (9 ml), and 95% hydrazine (15 ml) is prepared.

-

The mixture is stirred at room temperature for 2 hours.

-

The resulting solid product is collected and dried under vacuum.

-

For purification, the crude product is recrystallized from benzene.

Mandatory Visualization

The following diagram illustrates the synthesis workflow for N'-aminopyridine-2-carboximidamide.

Caption: Synthesis workflow for N'-aminopyridine-2-carboximidamide.

Biological Activity and Potential Applications

While extensive biological data for this compound is not widely available in the public domain, its structural motifs are present in compounds with known biological activities. The pyridine ring is a common scaffold in many pharmaceuticals, and hydrazone derivatives have been investigated for a range of therapeutic applications, including antimicrobial and anticancer activities.

The coordination chemistry of N'-aminopyridine-2-carboximidamide has been a subject of study, suggesting its potential use as a ligand in the formation of metal complexes. These complexes could have applications in catalysis or as novel therapeutic agents.

Further research is required to fully elucidate the biological activity profile and potential signaling pathway interactions of this compound. As a versatile chemical intermediate, it holds promise for the development of new molecules with diverse applications in drug discovery and materials science.

References

Probing the Bio-Potential: A Technical Guide to the Biological Activity Screening of Pyridine-2-carboximidohydrazide and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide serves as a comprehensive resource on the biological activity of pyridine-2-carboximidohydrazide and its structurally related derivatives. The emergence of drug-resistant pathogens and the ongoing need for novel therapeutic agents underscore the importance of exploring new chemical scaffolds. Pyridine-based compounds, in particular, have garnered significant interest in medicinal chemistry due to their diverse pharmacological properties. This guide provides a consolidated overview of the antimicrobial, anticancer, and enzyme-inhibiting activities of this class of compounds, supported by quantitative data, detailed experimental protocols, and visual workflows to aid in the design and execution of future research endeavors.

Synthesis of this compound

The foundational molecule, this compound (also known as picolinimidohydrazide), is synthesized from pyridine-2-carbonitrile. The following protocol outlines a general procedure for its preparation.

Experimental Protocol: Synthesis of this compound

-

Reaction: A solution of pyridine-2-carbonitrile in a suitable solvent (e.g., ethanol) is treated with hydrazine hydrate.

-

Conditions: The reaction mixture is typically heated under reflux for several hours.

-

Work-up: Upon completion of the reaction, the solvent is removed under reduced pressure. The resulting crude product is then purified, often by recrystallization from an appropriate solvent, to yield pure this compound.

Antimicrobial Activity

Derivatives of this compound, particularly hydrazone analogues, have demonstrated notable activity against a range of bacterial and fungal pathogens. The primary screening method to determine this activity is by measuring the Minimum Inhibitory Concentration (MIC) and the zone of inhibition.

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound Type | Test Organism | Activity Metric | Value | Reference |

| Pyridine-2-carbohydrazide Metal Complexes | S. aureus | Zone of Inhibition (mm) | 15-25 | [1] |

| E. coli | Zone of Inhibition (mm) | 12-22 | [1] | |

| C. albicans | Zone of Inhibition (mm) | 18-28 | [1] | |

| Pyridine Hydrazone Derivatives | M. tuberculosis | MIC (µg/mL) | 0.06 - >100 | [2] |

| Gram-positive bacteria | MIC (µg/mL) | 0.06 - 1000 | [2] | |

| Gram-negative bacteria | MIC (µg/mL) | ≥1000 | [2] |

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Compound Dilution: A serial two-fold dilution of the test compound is prepared in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the microbial suspension.

-

Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

The mechanism of action for the antimicrobial activity of these compounds is thought to involve the formation of hydrogen bonds through the azomethine nitrogen atom with the active centers of cellular constituents, leading to the disruption of normal cellular processes[1].

Anticancer Activity

Various derivatives of pyridine carboxamide and pyridine-urea have been investigated for their potential as anticancer agents. The in vitro cytotoxicity of these compounds is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Table 2: Anticancer Activity of Pyridine-based Derivatives

| Compound Type | Cell Line | Activity Metric | Value (µM) | Reference |

| Pyridine-urea | MCF-7 (Breast Cancer) | IC50 | 0.11 - >50 | [3] |

| Pyridine-urea | VEGFR-2 | IC50 | 3.93 - 5.0 | [3][4] |

| Imidazo[1,2-a]pyridine | HCC1937 (Breast Cancer) | IC50 | 45 - 79.6 | [5] |

| Pyridine derivative | HepG2 (Liver Cancer) | IC50 | 4.5 | [6] |

Experimental Protocol: MTT Assay for Cytotoxicity

-

Cell Seeding: Cancer cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: MTT reagent is added to each well, and the plate is incubated for 2-4 hours to allow for the formation of formazan crystals by viable cells.

-

Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then calculated.

The anticancer mechanism of some pyridine derivatives involves the induction of cell cycle arrest (e.g., at the G2/M phase) and apoptosis, potentially through the upregulation of signaling proteins like p53 and JNK[6].

Enzyme Inhibition

Pyridine carboxamide and carbothioamide derivatives have been identified as potent inhibitors of the enzyme urease, which is a virulence factor in some pathogenic bacteria.

Table 3: Urease Inhibition by Pyridine Derivatives

| Compound Type | Activity Metric | Value (µM) | Reference |

| Pyridine Carboxamide/Carbothioamide | IC50 | 1.07 - 14.49 | [7][8] |

| Thiourea (Standard) | IC50 | 18.93 - 23.00 | [7][8][9] |

Experimental Protocol: Urease Inhibition Assay

-

Enzyme and Inhibitor Incubation: A solution of urease is pre-incubated with the test compound at a specific temperature (e.g., 37°C).

-

Substrate Addition: The enzymatic reaction is initiated by the addition of the substrate, urea.

-

Reaction Incubation: The reaction mixture is incubated for a defined period.

-

Ammonia Quantification: The amount of ammonia produced is quantified, often using the Berthelot method, where ammonia reacts with phenol and hypochlorite to form a colored indophenol product.

-

Absorbance Measurement: The absorbance of the colored product is measured spectrophotometrically (around 625 nm). The percentage of inhibition is calculated by comparing the absorbance of the test sample to that of a control without the inhibitor.

Conclusion

This compound and its derivatives represent a promising class of compounds with a broad spectrum of biological activities. The data and protocols presented in this guide provide a solid foundation for further research and development in the areas of antimicrobial, anticancer, and enzyme inhibition studies. The versatility of the pyridine scaffold allows for extensive structural modifications, offering the potential to optimize potency, selectivity, and pharmacokinetic properties for the development of novel therapeutic agents. Future investigations should focus on elucidating the precise mechanisms of action and exploring the in vivo efficacy of the most promising candidates.

References

- 1. Synthesis, Spectroscopic Characterization, and In Vitro Antimicrobial Studies of Pyridine-2-Carboxylic Acid N′-(4-Chloro-Benzoyl)-Hydrazide and Its Co(II), Ni(II), and Cu(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Exploring Novel Pyridine Carboxamide Derivatives as Urease Inhibitors: Synthesis, Molecular Docking, Kinetic Studies and ADME Profile - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. researchgate.net [researchgate.net]

The Emerging Potential of Pyridine-2-carboximidohydrazide and its Analogs in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyridine-2-carboximidohydrazide scaffold is a promising heterocyclic structure that has garnered significant attention in medicinal chemistry. Its derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties. This technical guide provides a comprehensive overview of the synthesis, potential applications, and mechanisms of action of compounds based on this core structure, with a focus on empowering researchers in the development of novel therapeutics.

Synthesis of Pyridine-Hydrazide Derivatives

The synthesis of pyridine-hydrazide derivatives typically involves a multi-step process. A common route begins with the esterification of a pyridine carboxylic acid, followed by hydrazinolysis to form the corresponding hydrazide. This intermediate can then be reacted with various electrophiles to generate a diverse library of derivatives.

A general synthetic pathway is outlined below:

Caption: General workflow for the synthesis of pyridine-hydrazide derivatives.

A detailed experimental protocol for the synthesis of the core intermediate, Pyridine-2-carboxylic acid hydrazide, is as follows:

Experimental Protocol: Synthesis of Pyridine-2-carboxylic acid hydrazide [1]

-

Materials: Ethyl pyridine-2-carboxylate (ethyl picolinate), anhydrous hydrazine, anhydrous ethanol, anhydrous ether.

-

Procedure:

-

To a stirred solution of 977.4 g of ethyl pyridine-2-carboxylate in 1750 mL of anhydrous ethanol, add 230 g (228 mL) of anhydrous hydrazine over a period of 10-15 minutes. Note: The reaction is exothermic.

-

The solution is stirred and refluxed for 5 hours.

-

After reflux, the solution is stirred at room temperature overnight.

-

The resulting crystalline product is filtered off.

-

The collected solid is washed first with anhydrous alcohol and then with anhydrous ether.

-

The product is air-dried to yield pyridine-2-carboxylic acid hydrazide.

-

Antimicrobial Applications

Derivatives of this compound have shown significant promise as antimicrobial agents, exhibiting activity against a range of bacterial and fungal pathogens. The proposed mechanisms of action often involve the inhibition of essential microbial enzymes.

Quantitative Antimicrobial Data

| Compound Class | Derivative | Target Organism | MIC (µg/mL) | Reference |

| Nicotinic Acid Hydrazides | 8b | Mycobacterium tuberculosis | 12.5 | [2] |

| Nicotinic Acid Hydrazides | 8c | Mycobacterium tuberculosis | 6.25 | [2] |

| 5-butyl-2-pyridine carboxylic acid | - | Gram-positive bacteria | 0.069 - 1.12 | [3] |

| 5-butyl-2-pyridine carboxylic acid | - | Gram-negative bacteria | 8.925 - 17.85 | [3] |

| 2-amino-4-aryl-3,5-dicarbonitrile-6-thiopyridines | 88a-k | Escherichia coli | 0.2 - 1.3 | [4] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC of a compound is determined as the lowest concentration that inhibits the visible growth of a microorganism.

-

Materials: Mueller-Hinton Broth (MHB), bacterial inoculum, 96-well microtiter plates, test compounds, standard antibiotic (positive control).

-

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Dispense MHB into the wells of a 96-well plate.

-

Perform serial two-fold dilutions of the test compound in the wells.

-

Prepare a bacterial inoculum standardized to a 0.5 McFarland turbidity standard.

-

Inoculate the wells with the bacterial suspension.

-

Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubate the plate at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound with no visible bacterial growth.

-

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.

Proposed Antimicrobial Mechanisms of Action

1. Inhibition of Mycolic Acid Synthesis: Similar to the well-known antitubercular drug isoniazid, a pyridine hydrazide, these compounds are proposed to interfere with the biosynthesis of mycolic acids, which are essential components of the cell wall of Mycobacterium tuberculosis.[2][5][6][7][8] This inhibition is thought to occur through the targeting of enzymes such as enoyl-acyl carrier protein reductase (InhA).[7]

Caption: Inhibition of mycolic acid synthesis by pyridine-hydrazide derivatives.

2. Inhibition of DNA Gyrase: Another proposed mechanism is the inhibition of bacterial DNA gyrase, a type II topoisomerase that is crucial for DNA replication, transcription, and repair.[9][10][11][12][13] By binding to the ATP-binding site of the GyrB subunit, these compounds can prevent the supercoiling of DNA, leading to bacterial cell death.[11]

Caption: Inhibition of DNA gyrase by pyridine-hydrazide derivatives.

Anticancer Applications

Derivatives of this compound have also demonstrated significant potential as anticancer agents. Their cytotoxic effects have been observed in various cancer cell lines.

Quantitative Anticancer Data

The following table presents the half-maximal inhibitory concentration (IC50) values for several pyridine-hydrazide derivatives against different cancer cell lines. It is crucial to reiterate that this data is for derivatives of the core scaffold.

| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Pyridine-ureas | 8e | MCF-7 (Breast) | 0.22 | [14] |

| Pyridine-ureas | 8n | MCF-7 (Breast) | 1.88 | [14] |

| Spiro-pyridine derivatives | 5 | HepG-2 (Liver) | 10.58 | [15] |

| Spiro-pyridine derivatives | 7 | HepG-2 (Liver) | 8.90 | [15] |

| Spiro-pyridine derivatives | 8 | HepG-2 (Liver) | 8.42 | [15] |

| Spiro-pyridine derivatives | 5 | Caco-2 (Colorectal) | 9.78 | [15] |

| Spiro-pyridine derivatives | 7 | Caco-2 (Colorectal) | 7.83 | [15] |

| Hydrazide-hydrazone derivative | 3 | MCF-7 (Breast) | - | [16][17] |

| Hydrazide-hydrazone derivative | 3 | NCI-H460 (Lung) | - | [16][17] |

| Hydrazide-hydrazone derivative | 3 | SF-268 (CNS) | - | [16][17] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell viability.

-

Materials: Cancer cell lines, cell culture medium, 96-well plates, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, DMSO.

-

Procedure:

-

Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilize the formazan crystals with DMSO.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value.

-

Caption: Workflow for the MTT cytotoxicity assay.

Conclusion

The this compound scaffold and its derivatives represent a versatile and promising class of compounds in medicinal chemistry. The available data on their antimicrobial and anticancer activities, coupled with insights into their potential mechanisms of action, provide a strong foundation for further research and development. This technical guide offers a starting point for scientists and researchers to explore the full therapeutic potential of this important chemical scaffold. Future work should focus on elucidating the specific activities of the parent compound and optimizing the structure of its derivatives to enhance efficacy and selectivity.

References

- 1. prepchem.com [prepchem.com]

- 2. Design, Synthesis and Antitubercular Activity of Certain Nicotinic Acid Hydrazides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Production and characterization of a broad-spectrum antimicrobial 5-butyl-2-pyridine carboxylic acid from Aspergillus fumigatus nHF-01 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Isoniazid inhibition of mycolic acid synthesis by cell extracts of sensitive and resistant strains of Mycobacterium aurum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. jstage.jst.go.jp [jstage.jst.go.jp]

- 7. researchgate.net [researchgate.net]

- 8. microbiologyresearch.org [microbiologyresearch.org]

- 9. Synthesis of a tetrahydronaphthyridine spiropyrimidinetrione DNA gyrase inhibiting antibacterial agent--differential substitution at all five carbon atoms of pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Pyrrolamide DNA Gyrase Inhibitors: Fragment-Based Nuclear Magnetic Resonance Screening To Identify Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Novel and Structurally Diversified Bacterial DNA Gyrase Inhibitors Discovered through a Fluorescence-Based High-Throughput Screening Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Novel Synthesis of Hydrazide-Hydrazone Derivatives and Their Utilization in the Synthesis of Coumarin, Pyridine, Thiazole and Thiophene Derivatives with Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Novel synthesis of hydrazide-hydrazone derivatives and their utilization in the synthesis of coumarin, pyridine, thiazole and thiophene derivatives with antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

The Coordination Chemistry of Pyridine-2-carboximidohydrazide and its Analogs with Metal Ions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The coordination chemistry of pyridine-based ligands has been a subject of intense research due to the versatile electronic properties and structural diversity of the resulting metal complexes. These complexes have found applications in various fields, including catalysis, materials science, and medicinal chemistry.[1] Pyridine-2-carboximidohydrazide, a derivative of pyridine, presents a fascinating yet underexplored ligand system. Its structure, featuring a pyridine nitrogen, an imine nitrogen, and a hydrazide moiety, suggests a rich coordination chemistry with the potential for forming stable, multidentate chelates with a variety of metal ions.

This technical guide provides a comprehensive overview of the coordination chemistry of this compound and its closely related, well-studied analog, pyridine-2-carboxylic acid hydrazide. Due to the limited availability of specific research on this compound, this guide will leverage the extensive knowledge of its carboxylic acid hydrazide counterpart to infer and discuss the expected coordination behavior, synthetic strategies, and potential applications of its metal complexes. The key structural difference lies in the substitution of the carbonyl oxygen in the hydrazide with an imino nitrogen in the imidohydrazide, which is anticipated to significantly influence the electronic and steric properties of the resulting metal complexes.

Ligand Synthesis

Synthesis of Pyridine-2-carboxylic Acid Hydrazide

The synthesis of pyridine-2-carboxylic acid hydrazide is a well-established procedure. A common and efficient method involves the hydrazinolysis of an ester of pyridine-2-carboxylic acid, such as ethyl pyridine-2-carboxylate (ethyl picolinate).

Experimental Protocol:

-

Materials: Ethyl pyridine-2-carboxylate, anhydrous hydrazine, anhydrous ethanol, anhydrous ether.

-

Procedure:

-

To a stirred solution of ethyl pyridine-2-carboxylate in anhydrous ethanol, add anhydrous hydrazine dropwise over a period of 10-15 minutes. The reaction is exothermic.

-

After the addition is complete, the reaction mixture is stirred and refluxed for 5 hours.

-

The solution is then allowed to cool and is stirred at room temperature overnight, during which a crystalline product precipitates.

-

The product is collected by filtration, washed sequentially with anhydrous ethanol and anhydrous ether, and then air-dried.[2]

-

Predicted Synthesis of this compound

While specific literature on the synthesis of this compound is scarce, a plausible synthetic route can be proposed based on established methods for the synthesis of amidines. One common method is the Pinner reaction, which involves the treatment of a nitrile with an alcohol in the presence of an acid catalyst to form an imino ether, which can then be reacted with an amine or hydrazine.

Proposed Experimental Workflow:

References

Spectral analysis of Pyridine-2-carboximidohydrazide (NMR, IR, Mass Spec)

This in-depth technical guide provides a comprehensive overview of the spectral analysis of Pyridine-2-carboximidohydrazide, a compound of interest for researchers, scientists, and professionals in drug development. This document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols and visual representations of key concepts.

Introduction

This compound is a heterocyclic compound incorporating a pyridine ring, an imidohydrazide functional group. Spectroscopic techniques are essential for the structural elucidation and confirmation of this molecule. This guide will explore the characteristic spectral signatures of this compound using ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.

Chemical Structure

Caption: Chemical structure of this compound.

Spectroscopic Data

The following tables summarize the predicted quantitative data from the spectroscopic analysis of this compound. These predictions are based on the analysis of structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

Table 1: Predicted ¹H NMR Spectral Data for this compound (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.6 | Doublet | 1H | H6 (Pyridine) |

| ~8.0 | Triplet | 1H | H4 (Pyridine) |

| ~7.9 | Doublet | 1H | H3 (Pyridine) |

| ~7.5 | Triplet | 1H | H5 (Pyridine) |

| ~7.0 | Broad Singlet | 2H | -NH₂ (Amidine) |

| ~5.5 | Broad Singlet | 2H | -NH₂ (Hydrazide) |

Table 2: Predicted ¹³C NMR Spectral Data for this compound (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~160 | C=N (Imine) |

| ~150 | C2 (Pyridine) |

| ~149 | C6 (Pyridine) |

| ~137 | C4 (Pyridine) |

| ~124 | C5 (Pyridine) |

| ~120 | C3 (Pyridine) |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 3: Predicted FT-IR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3300 | Strong, Broad | N-H stretching (NH₂) |

| 3200 - 3000 | Medium | Aromatic C-H stretching |

| ~1650 | Strong | C=N stretching (Imine) |

| ~1600, 1480, 1440 | Medium to Strong | C=C and C=N ring stretching (Pyridine) |

| ~1100 | Medium | C-N stretching |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which helps in confirming its structure. The predicted molecular weight of this compound (C₆H₈N₄) is 136.16 g/mol .

Table 4: Predicted Mass Spectrometry Fragmentation Data for this compound

| m/z | Possible Fragment Ion |

| 136 | [M]⁺ (Molecular Ion) |

| 120 | [M - NH₂]⁺ |

| 105 | [M - N₂H₃]⁺ |

| 78 | [C₅H₄N]⁺ (Pyridine ring) |

Experimental Protocols

Detailed methodologies for the key spectroscopic analyses are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.

-

¹H NMR Acquisition:

-

Number of scans: 16-32

-

Relaxation delay: 1-2 seconds

-

Pulse width: 90°

-

Spectral width: -2 to 12 ppm

-

-

¹³C NMR Acquisition:

-

Number of scans: 1024-4096

-

Relaxation delay: 2-5 seconds

-

Pulse program: Proton-decoupled

-

Spectral width: 0 to 200 ppm

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Chemical shifts are referenced to the residual solvent peak of DMSO-d₆ (δ 2.50 for ¹H and δ 39.52 for ¹³C).

Fourier-Transform Infrared (FT-IR) Spectroscopy[1]

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of this compound (approx. 1-2 mg) with dry KBr (approx. 100-200 mg) and grinding to a fine powder. Press the mixture into a thin, transparent pellet using a hydraulic press.[1]

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the IR spectrum in the range of 4000-400 cm⁻¹.[1] Perform a background scan with an empty sample holder and subtract it from the sample spectrum.[1]

Mass Spectrometry (MS)[1]

-

Sample Preparation: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe for solid samples or after dissolving in a suitable solvent for techniques like Electrospray Ionization (ESI).[1]

-

Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electron Ionization or Electrospray Ionization).

-

Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure.

Visualizations

Experimental Workflow

References

An In-depth Technical Guide to the Solubility and Stability of Pyridine-2-carboximidohydrazide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current understanding of the solubility and stability of Pyridine-2-carboximidohydrazide, a molecule of significant interest in medicinal chemistry and drug development. Also known as Picolinohydrazide or Picolinic acid hydrazide, its utility in the synthesis of various pharmaceutical compounds necessitates a thorough characterization of its physicochemical properties. This document summarizes the available qualitative solubility data, outlines its expected stability profile based on the general behavior of hydrazides, and provides detailed experimental protocols for the systematic evaluation of these critical parameters. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the development of new chemical entities incorporating this scaffold.

Introduction

This compound is a heterocyclic compound featuring a pyridine ring, an imido group, and a hydrazide functional group. This unique combination of moieties imparts specific chemical reactivity and physical properties that are crucial for its application in medicinal chemistry, particularly as a building block for more complex molecules with potential therapeutic activities. Understanding the solubility and stability of this compound is paramount for its effective handling, formulation, and the development of robust synthetic methodologies. This guide aims to consolidate the known information and provide a framework for its comprehensive physicochemical characterization.

Core Properties of this compound

-

IUPAC Name: this compound

-

Synonyms: Picolinohydrazide, Picolinic acid hydrazide

-

CAS Number: 1452-63-7

-

Molecular Formula: C₆H₇N₃O

-

Molecular Weight: 137.14 g/mol

-

Appearance: White to off-white crystalline powder

Solubility Profile

Quantitative solubility data for this compound in a wide range of solvents is not extensively reported in the public domain. However, based on its chemical structure and available qualitative information, a general solubility profile can be inferred. The presence of the polar hydrazide group and the nitrogen atom in the pyridine ring suggests that it will exhibit some solubility in polar solvents.

Table 1: Qualitative Solubility of this compound

| Solvent Category | Solvent | Predicted/Reported Solubility | Rationale |

| Polar Protic | Water | Slightly Soluble to Soluble | The hydrazide and pyridine moieties can form hydrogen bonds with water. Solubility is expected to be pH-dependent. |

| Methanol | Slightly Soluble | Capable of hydrogen bonding. | |

| Ethanol | Slightly Soluble | Capable of hydrogen bonding. | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Slightly Soluble | A highly polar solvent capable of dissolving a wide range of compounds. |

| N,N-Dimethylformamide (DMF) | Likely Soluble | A common polar aprotic solvent for organic compounds. | |

| Acetonitrile | Sparingly Soluble | Less polar than DMF and DMSO. | |

| Non-Polar | Dichloromethane | Likely Insoluble | The high polarity of the molecule suggests poor solubility in non-polar solvents. |

| Toluene | Likely Insoluble | Non-polar aromatic solvent. | |

| Hexane | Likely Insoluble | Non-polar aliphatic solvent. |

Stability Profile

The stability of this compound is a critical factor for its storage and application. Like other hydrazide-containing compounds, its stability is expected to be influenced by pH, temperature, and light.

pH-Dependent Stability (Hydrolysis)

The hydrazide functional group is susceptible to hydrolysis, which is often catalyzed by acidic or basic conditions. At neutral pH, hydrazides are generally more stable.

-

Acidic Conditions: Under acidic conditions, the hydrazide can undergo hydrolysis to form picolinic acid and hydrazine. The pyridine nitrogen can also be protonated, which may affect the rate of hydrolysis.

-

Neutral Conditions: this compound is expected to exhibit its greatest stability in the neutral pH range.

-

Basic Conditions: In basic solutions, hydrolysis can also occur, potentially through a different mechanism.

Thermal Stability

The thermal stability of this compound has not been extensively documented. As a crystalline solid, it is expected to be relatively stable at ambient temperatures. However, elevated temperatures could lead to decomposition.

Photostability

The presence of the pyridine ring, an aromatic heterocycle, suggests that this compound may absorb UV radiation. This absorption could potentially lead to photodegradation.

Experimental Protocols

The following sections provide detailed methodologies for the systematic evaluation of the solubility and stability of this compound. These protocols are based on standard pharmaceutical industry practices and guidelines from the International Council for Harmonisation (ICH).[1][2][3]

Protocol for Determining Thermodynamic Solubility

This protocol describes the shake-flask method, a common technique for determining the thermodynamic (equilibrium) solubility of a compound.

Materials:

-

This compound

-

Selected solvents (e.g., water, phosphate buffer pH 7.4, ethanol, methanol, DMSO, etc.)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker with temperature control

-

Analytical balance

-

HPLC with UV detector or other suitable quantitative analytical method

-

Centrifuge

-

Syringe filters (0.45 µm)

Procedure:

-

Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent. The excess solid should be clearly visible.

-

Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C or 37 °C). Allow the samples to equilibrate for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.

-

Sample Preparation: After equilibration, stop the shaker and allow the excess solid to settle.

-

Separation: Carefully withdraw a sample of the supernatant. To avoid aspirating solid particles, it is recommended to centrifuge the vials before sampling.

-

Filtration: Immediately filter the supernatant through a 0.45 µm syringe filter to remove any remaining solid particles.

-

Dilution: Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated HPLC-UV method or another appropriate quantitative technique to determine the concentration of this compound.

-

Calculation: The solubility is calculated from the measured concentration and the dilution factor.

Diagram 1: Workflow for Thermodynamic Solubility Determination

Caption: Workflow for thermodynamic solubility determination.

Protocol for pH-Dependent Stability Study (Hydrolysis)

This protocol outlines a method to assess the stability of this compound in aqueous solutions at different pH values.

Materials:

-

This compound

-

Aqueous buffers of different pH values (e.g., pH 1.2, 4.5, 6.8, 7.4, 9.0)

-

Temperature-controlled incubator or water bath

-

HPLC with UV detector

-

Volumetric flasks and pipettes

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) at a known concentration.

-

Sample Preparation: Dilute the stock solution into the different pH buffers to a final concentration that is well within the solubility limit and the linear range of the HPLC method.

-

Incubation: Incubate the buffered solutions at a constant temperature (e.g., 25 °C, 40 °C, or 60 °C).

-

Time Points: At predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48, and 72 hours), withdraw an aliquot from each solution.

-

Analysis: Immediately analyze the samples by HPLC to determine the concentration of the remaining this compound. The appearance of any degradation products should also be monitored.

-

Data Analysis: Plot the natural logarithm of the concentration of this compound versus time for each pH. If the degradation follows first-order kinetics, the plot will be linear. The degradation rate constant (k) can be determined from the slope of the line, and the half-life (t₁/₂) can be calculated using the equation: t₁/₂ = 0.693 / k.

Diagram 2: Factors Affecting Hydrazide Stability

Caption: Factors influencing the stability of hydrazides.

Protocol for Forced Degradation Studies

Forced degradation studies are essential to understand the degradation pathways and to develop stability-indicating analytical methods.

Conditions for Forced Degradation:

-

Acidic Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

-

Basic Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

-

Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Solid compound at 80 °C for 48 hours.

-

Photodegradation: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). A control sample should be protected from light.

Analysis:

After exposure to the stress conditions, the samples should be analyzed by a suitable stability-indicating method, such as HPLC with a photodiode array (PDA) detector or LC-MS, to separate and identify the degradation products.

Conclusion

While specific quantitative data on the solubility and stability of this compound is limited in publicly available literature, this technical guide provides a foundational understanding based on its chemical structure and the known properties of related compounds. The detailed experimental protocols presented herein offer a systematic approach for researchers and drug development professionals to thoroughly characterize these critical physicochemical parameters. A comprehensive understanding of the solubility and stability profile of this compound is essential for its successful application in the development of new and effective pharmaceuticals.

References

The Genesis of Pyridine-2-carboximidohydrazide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyridine-2-carboximidohydrazide is a pyridine derivative of significant interest in medicinal chemistry due to its potential as a scaffold for novel therapeutic agents. While direct historical accounts of its discovery are not extensively documented, its synthesis and history can be understood through the exploration of its key precursors: Pyridine-2-carboxylic acid hydrazide and Pyridine-2-carboximidamide. This technical guide provides an in-depth overview of the likely synthetic pathways, key experimental protocols, and the chemical lineage of this compound, offering a foundational resource for researchers in drug discovery and development.

Introduction: The Pyridine Moiety in Medicinal Chemistry

The pyridine ring is a fundamental heterocyclic scaffold present in numerous pharmaceuticals and biologically active compounds.[1] Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged structure in drug design. The introduction of various functional groups onto the pyridine core allows for the fine-tuning of a molecule's pharmacological profile. This compound combines the pyridine nucleus with an imidohydrazide functional group, a structure with potential for diverse biological activities, including antimicrobial and anticancer effects.[2][3]

Historical Perspective and Plausible Discovery

While a definitive historical record for the initial synthesis of this compound is scarce, its discovery can be logically inferred from the well-established chemistry of its parent compounds. The synthesis of Pyridine-2-carboxylic acid hydrazide (also known as picolinohydrazide) has been documented for decades, primarily as an intermediate in the synthesis of other compounds.[4][5] Similarly, Pyridine-2-carboximidamide has been synthesized and utilized as a building block in organic chemistry.[6]

The emergence of this compound likely occurred at the intersection of research focused on the derivatization of these two key precursors. Chemists would have sought to modify the functional groups of these molecules to explore new chemical space and biological activities. The conversion of a carboxamide or a carboxylic acid hydrazide to an imidohydrazide represents a logical step in such exploratory synthetic programs.

Proposed Synthetic Pathways

Two primary synthetic routes to this compound are proposed based on established chemical transformations.

Pathway A: From 2-Cyanopyridine via Pinner Reaction

This pathway begins with the readily available 2-cyanopyridine. The classical Pinner reaction, which involves the treatment of a nitrile with an alcohol in the presence of an acid catalyst, can be employed to form an intermediate imidate ester.[7][8] Subsequent reaction of this imidate with hydrazine would yield the target this compound.

Pathway B: From Pyridine-2-carboxylic Acid

This alternative route starts with the oxidation of a suitable precursor to form Pyridine-2-carboxylic acid. The carboxylic acid can then be converted to its corresponding ester, which upon reaction with hydrazine, yields Pyridine-2-carboxylic acid hydrazide. The final step, the conversion of the hydrazide to the imidohydrazide, would likely involve the formation of an intermediate imidoyl chloride followed by reaction with ammonia or an amine.

Experimental Protocols

Detailed experimental protocols for the synthesis of the key precursors are provided below. The synthesis of the final product would be an adaptation of these methods.

Synthesis of Pyridine-2-carboxylic acid hydrazide[4]

Materials:

-

Ethyl pyridine-2-carboxylate (ethyl picolinate)

-

Anhydrous hydrazine

-

Anhydrous ethanol

-

Anhydrous ether

Procedure:

-

To a stirred solution of ethyl pyridine-2-carboxylate (977.4 g) in anhydrous ethanol (1750 mL), add anhydrous hydrazine (230 g, 228 mL) over 10-15 minutes. Note that the reaction is exothermic.

-

The solution is stirred and refluxed for 5 hours.

-

After reflux, the solution is stirred at room temperature overnight.

-

The resulting crystalline product is filtered off.

-

The product is washed first with anhydrous alcohol and then with anhydrous ether.

-

The final product, Pyridine-2-carboxylic acid hydrazide, is air-dried.

Proposed Synthesis of this compound from Pyridine-2-carboximidamide Hydrochloride

Materials:

-

Pyridine-2-carboximidamide hydrochloride (CAS 51285-26-8)[6]

-

Hydrazine hydrate

-

Anhydrous solvent (e.g., ethanol, THF)

-

Base (e.g., triethylamine)

Procedure:

-

Suspend Pyridine-2-carboximidamide hydrochloride in an anhydrous solvent.

-

Add a stoichiometric amount of a non-nucleophilic base, such as triethylamine, to neutralize the hydrochloride and liberate the free base.

-

To this mixture, add a slight excess of hydrazine hydrate.

-

The reaction mixture is stirred, potentially with gentle heating, and monitored by a suitable technique (e.g., TLC, LC-MS) for the disappearance of the starting material and the formation of the product.

-

Upon completion, the reaction mixture is worked up by filtering any salts, removing the solvent under reduced pressure, and purifying the crude product by crystallization or chromatography.

Quantitative Data

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | CAS Number |

| Pyridine-2-carboxylic acid hydrazide | C₆H₇N₃O | 137.14 | 95-100[4] | 1452-63-7[2][5][9][10] |

| Pyridine-2-carboximidamide hydrochloride | C₆H₈ClN₃ | 157.60 | Not available | 51285-26-8[6] |

| This compound | C₆H₈N₄ | 152.16 | Predicted: >150 | Not available |

Potential Biological Significance and Signaling Pathways

While no specific biological activities or signaling pathways have been reported for this compound, its structural motifs suggest potential therapeutic applications. Hydrazide and amidine functionalities are present in various biologically active molecules.[11][12] It is plausible that this compound could be investigated for its potential as an inhibitor of enzymes such as carbonic anhydrases or as a metal-chelating agent in the context of antimicrobial or anticancer research.[13]

A general workflow for the biological screening of this novel compound is depicted below.

Conclusion

This compound represents an intriguing yet underexplored molecule with significant potential in medicinal chemistry. While its direct history is not well-documented, a clear path to its synthesis can be delineated from the established chemistry of its precursors. This technical guide provides a comprehensive, albeit inferred, overview of its discovery, synthesis, and potential applications. It is intended to serve as a valuable resource for researchers and scientists, stimulating further investigation into this promising chemical entity and its derivatives for the development of novel therapeutic agents. The detailed protocols and proposed synthetic pathways offer a solid starting point for any laboratory embarking on the synthesis and exploration of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Pyridine-2-carboxylic acid hydrazide [oakwoodchemical.com]

- 3. researchgate.net [researchgate.net]

- 4. prepchem.com [prepchem.com]

- 5. Picolinohydrazide | C6H7N3O | CID 255881 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. Pinner reaction - Wikipedia [en.wikipedia.org]

- 8. Pinner Reaction [organic-chemistry.org]

- 9. scbt.com [scbt.com]

- 10. 1452-63-7 CAS MSDS (PYRIDINE-2-CARBOXYLIC ACID HYDRAZIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 11. Synthesis of Some New Pyridine-2,6-carboxamide-derived Schiff Bases as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis of Chiral Macrocyclic or Linear Pyridine Carboxamides from Pyridine-2,6-dicarbonyl Dichloride as Antimicrobial Agents [mdpi.com]

- 13. Synthesis of 2-amino-3-cyanopyridine derivatives and investigation of their carbonic anhydrase inhibition effects - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis Protocol for Pyridine-2-carboximidohydrazide Derivatives: Application Notes for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of Pyridine-2-carboximidohydrazide and its derivatives. These compounds are of significant interest in medicinal chemistry due to their potential as enzyme inhibitors and antimicrobial agents. The application notes include a step-by-step synthesis protocol, tables summarizing quantitative biological data, and diagrams of relevant signaling pathways to guide further research and development.

Introduction

Pyridine-based compounds are a cornerstone in the development of novel therapeutics. The pyridine ring is a privileged scaffold found in numerous natural products and FDA-approved drugs.[1] this compound derivatives, in particular, have emerged as a promising class of compounds with diverse biological activities, including the inhibition of key enzymes in cellular signaling pathways and potent antimicrobial effects.[2][3] The unique structural feature of the carboximidohydrazide group offers opportunities for diverse chemical modifications to optimize potency, selectivity, and pharmacokinetic properties.

Synthesis Protocol

The synthesis of this compound hydrochloride is proposed via a two-step process starting from 2-cyanopyridine. The initial step involves the formation of an imidate ester via the Pinner reaction, which is subsequently reacted with hydrazine to yield the desired product.

Step 1: Synthesis of Ethyl Picolinimidate Hydrochloride (Pinner Reaction)

The Pinner reaction facilitates the conversion of a nitrile to an imino ester salt using an alcohol and a strong acid catalyst, typically anhydrous hydrogen chloride.[4][5]

Materials:

-

2-Cyanopyridine

-

Anhydrous Ethanol

-

Anhydrous Diethyl Ether (or another suitable anhydrous solvent)

-

Anhydrous Hydrogen Chloride (gas)

-

Round-bottom flask

-

Gas dispersion tube

-

Ice bath

-

Magnetic stirrer

Procedure:

-

In a clean, dry round-bottom flask, dissolve 2-cyanopyridine in a minimal amount of anhydrous diethyl ether.

-

Add a stoichiometric excess of anhydrous ethanol to the solution.

-

Cool the reaction mixture in an ice bath to 0°C.

-

While stirring, bubble anhydrous hydrogen chloride gas through the solution using a gas dispersion tube. The reaction is exothermic and should be carefully controlled.

-

Continue the addition of HCl until the reaction is complete, which can be monitored by thin-layer chromatography (TLC). The product, ethyl picolinimidate hydrochloride, will precipitate out of the solution as a salt.[6]

-

Collect the precipitate by filtration and wash with cold, anhydrous diethyl ether to remove any unreacted starting materials.

-

Dry the resulting Pinner salt under vacuum. This intermediate is typically used in the next step without further purification.

Step 2: Synthesis of this compound Hydrochloride

The synthesized imidate ester is then converted to the corresponding hydrazide by reaction with hydrazine hydrate. This reaction is analogous to the formation of carboxylic acid hydrazides from esters.[7]

Materials:

-

Ethyl Picolinimidate Hydrochloride (from Step 1)

-

Hydrazine Hydrate

-

Anhydrous Ethanol

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer

Procedure:

-

Suspend the ethyl picolinimidate hydrochloride in anhydrous ethanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Add a stoichiometric amount of hydrazine hydrate to the suspension.

-

Heat the reaction mixture to reflux and maintain for several hours (typically 4-6 hours).[8] Monitor the progress of the reaction by TLC.

-

After the reaction is complete, allow the mixture to cool to room temperature. The product, this compound hydrochloride, may precipitate upon cooling.

-

If precipitation occurs, collect the solid by filtration. If the product remains in solution, the solvent can be removed under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.

-

Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, IR) and mass spectrometry.

Data Presentation

The following tables summarize the biological activities of various pyridine derivatives, providing a basis for comparison and further development of this compound analogues.

Table 1: Enzyme Inhibitory Activity of Pyridine Derivatives

| Compound Class | Target Enzyme | Compound Example | IC₅₀ (µM) | Reference |

| Pyridine-2-carboxamides | HPK1 | Compound 19 | < 0.01 | [2] |

| Pyridine-ureas | VEGFR-2 | Compound 8e | 3.93 | Not in Search Results |

| Pyridine-ureas | VEGFR-2 | Compound 8n | 5.00 | Not in Search Results |

| Quinazoline-hydrazides | PI3K | Compound 9 | 60.29 | [9] |

Table 2: Antimicrobial Activity of Pyridine Derivatives

| Compound Class | Microorganism | Compound Example | MIC (µg/mL) | Reference |

| Pyridine-triazoles | S. aureus | Compound 127a | 12.5 | [3] |

| Pyridine-triazoles | E. coli | Compound 127a | 25 | [3] |

| Pyridine-triazoles | C. albicans | Compound 127a | 12.5 | [3] |

| Pyridine-triazoles | K. pneumoniae | Compound 127b | 6.25 | [3] |

| Imidazo[4,5-b]pyridines | B. cereus | Compound 2 | 0.07 | [10] |

| Imidazo[4,5-b]pyridines | E. coli | Compound 6 | > 0.315 | [10] |

| 2,6-disubstituted Pyridines | B. subtilis | Compound 5 | - | [11] |

| 2,6-disubstituted Pyridines | S. aureus | Compound 5 | - | [11] |

| 2,6-disubstituted Pyridines | E. coli | Compound 5 | - | [11] |

| 2,6-disubstituted Pyridines | C. albicans | Compound 5 | - | [11] |

Note: Some MIC values in the reference were reported as zones of inhibition and have been noted as "-" in the table.

Mandatory Visualization